molecular formula C22H29N3O2 B11654114 N-(4-tert-butylbenzyl)-2-nitro-5-(piperidin-1-yl)aniline

N-(4-tert-butylbenzyl)-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B11654114
M. Wt: 367.5 g/mol
InChI Key: SDSJDOHKRULNKH-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound characterized by the presence of a tert-butylphenyl group, a nitro group, and a piperidinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multi-step organic reactions. One common approach is the nitration of aniline derivatives followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(4-tert-butylphenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-tert-butylphenyl)methyl]aniline: Lacks the nitro and piperidinyl groups, making it less versatile in chemical reactions.

    N-[(4-tert-butylphenyl)methyl]-2-nitroaniline: Lacks the piperidinyl group, which may reduce its biological activity.

    N-[(4-tert-butylphenyl)methyl]-5-(piperidin-1-yl)aniline: Lacks the nitro group, affecting its redox properties.

Uniqueness

N-[(4-tert-butylphenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the nitro group allows for redox reactions, while the piperidinyl group can enhance interactions with biological targets.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-nitro-5-piperidin-1-ylaniline

InChI

InChI=1S/C22H29N3O2/c1-22(2,3)18-9-7-17(8-10-18)16-23-20-15-19(11-12-21(20)25(26)27)24-13-5-4-6-14-24/h7-12,15,23H,4-6,13-14,16H2,1-3H3

InChI Key

SDSJDOHKRULNKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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